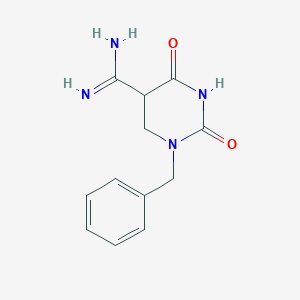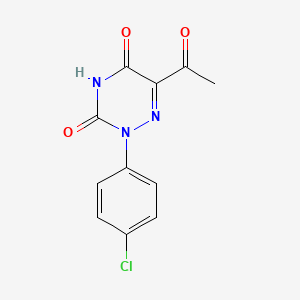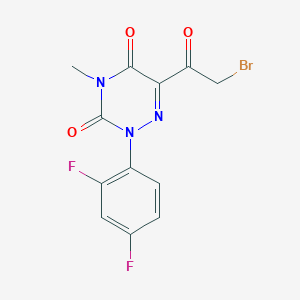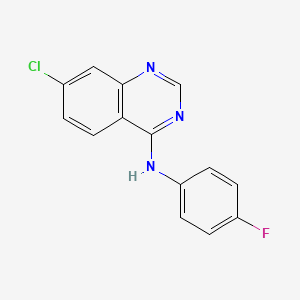
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine
描述
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine, also known as 6,7-DMQ, is a compound derived from the quinazolinamine family of alkaloids. It is a white to off-white crystalline powder that is slightly soluble in water. It is an important intermediate in the synthesis of a variety of pharmaceuticals such as anti-inflammatory agents, antifungal agents, and anti-ulcer agents. 6,7-DMQ has been the subject of numerous scientific studies due to its potential applications in medicine, biochemistry, and pharmacology.
科学研究应用
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been studied for its potential applications in medicine, biochemistry, and pharmacology. It has been used as an intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory agents, antifungal agents, and anti-ulcer agents. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. Additionally, 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been studied for its potential applications in drug delivery systems, gene therapy, and tissue engineering.
作用机制
The exact mechanism of action of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine is not yet fully understood. However, it is thought to act as a modulator of various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Additionally, 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been shown to interact with several proteins and receptors, including the G-protein coupled receptor (GPCR) family, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of several proteins and receptors. Additionally, 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been shown to have an anti-ulcer effect in animal models.
实验室实验的优点和局限性
The use of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine in lab experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it can be used as an intermediate in the synthesis of a variety of pharmaceuticals. However, there are also some limitations to the use of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine in lab experiments. For example, it is not very soluble in water and can be difficult to purify. Additionally, its exact mechanism of action is not yet fully understood.
未来方向
The potential applications of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine are vast and there are many future directions for research. One potential direction is to further explore its potential applications in drug delivery systems, gene therapy, and tissue engineering. Additionally, further research is needed to better understand its mechanism of action and to identify new potential therapeutic targets. Additionally, more research is needed to explore the potential use of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine in the treatment of cancer, diabetes, and neurological disorders. Finally, further research is needed to identify new synthetic methods for the synthesis of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine and to improve the existing methods.
属性
IUPAC Name |
6,7-dimethoxy-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-21-14-6-12-13(7-15(14)22-2)19-10-20-16(12)18-9-11-4-3-5-17-8-11/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXFVAENNTJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Bromophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B3037279.png)



![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)





